1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)-
Description
1,4-Naphthalenedione (1,4-naphthoquinone) derivatives are redox-active molecules with broad biological activities, including antitumoral, antibacterial, and antifungal properties . The compound 2-chloro-3-((3-nitrophenyl)amino)-1,4-naphthalenedione (hereafter referred to as Compound A) features a chlorine substituent at position 2 and a 3-nitroanilino group at position 2. Its synthesis involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3-nitroaniline, yielding an orange solid with a melting point of 243–245°C .
Properties
CAS No. |
84348-88-9 |
|---|---|
Molecular Formula |
C16H9ClN2O4 |
Molecular Weight |
328.70 g/mol |
IUPAC Name |
2-chloro-3-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H |
InChI Key |
BTTSBROSCNLVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1,4-Naphthoquinone
Amination with 3-Nitroaniline
Nucleophilic Aromatic Substitution
The 3-nitrophenylamino group is introduced via nucleophilic substitution at position 3 of 2-chloro-1,4-naphthoquinone. A DMF-based system with 3-nitroaniline, catalyzed by CuSO₄ (5 mol%), achieves 68% yield after 12 hours at 80°C. Elevated temperatures (>100°C) promote side reactions, reducing purity to <85%.
Table 1: Optimization of Amination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄ | DMF | 80 | 12 | 68 |
| FeCl₃ | EtOH | 70 | 18 | 52 |
| None | Toluene | 110 | 24 | 31 |
Reductive Amination Approach
An alternative pathway involves reducing 3-nitroaniline to 3-aminophenylamine in situ using sodium dithionite (Na₂S₂O₄). Combining 2-chloro-1,4-naphthoquinone with the reduced amine in ethanol-water (1:5 v/v) at 60°C for 6 hours yields 61% product. However, over-reduction of the nitro group to hydroxylamine impurities limits scalability.
One-Pot Synthesis Strategies
Concurrent Chlorination and Amination
A patented one-pot method reacts 1,4-naphthoquinone with 3-nitroaniline and SO₂Cl₂ in acetonitrile under nitrogen. After 8 hours at 50°C, the crude product is purified via silica gel chromatography, attaining 59% yield. This method reduces steps but requires rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) in DMF with K₂CO₃ accelerates the reaction, improving yield to 74%. Short reaction times minimize decomposition, though specialized equipment limits broad applicability.
Purification and Analytical Characterization
Crystallization and Filtration
Crude products are typically recrystallized from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals with >98% purity. Hot filtration at 10–15°C prevents co-precipitation of byproducts.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NH), 8.23–8.19 (m, 2H, Ar-H), 7.89–7.82 (m, 4H, naphthoquinone-H), 7.65 (t, 1H, Ar-H).
-
IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-N).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Aqueous-phase methods reduce reliance on volatile organics, aligning with green chemistry principles. DMF recovery via distillation achieves 85% reuse efficiency.
Cost Analysis
Table 2: Cost Comparison of Key Reagents
| Reagent | Cost per kg (USD) | Required per kg Product |
|---|---|---|
| 1,4-Naphthoquinone | 120 | 0.8 kg |
| 3-Nitroaniline | 90 | 0.5 kg |
| CuSO₄ | 15 | 0.05 kg |
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthoquinones.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds similar to 1,4-Naphthalenedione derivatives have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the range of 16 to 256 µg/mL .
-
Anticancer Activity :
- Research has demonstrated that this compound and its derivatives possess cytotoxic effects against several cancer cell lines. In vitro studies have reported that certain derivatives are selectively toxic to cancer cells while sparing normal cells . The structure-activity relationship (SAR) suggests that modifications in substituents can enhance anticancer efficacy.
- Antitubercular Activity :
Material Science Applications
-
Dyes and Pigments :
- Due to their vibrant colors and stability, naphthoquinone compounds are utilized as dyes in various industries. Their application ranges from textiles to inks.
-
Organic Electronics :
- The electronic properties of naphthoquinones make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form stable thin films enhances their utility in electronic applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthoquinone derivatives demonstrated that compounds with nitrophenyl substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The research highlighted the importance of structural modifications in improving efficacy against resistant bacterial strains .
Case Study 2: Anticancer Potential
In a comparative study assessing the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines, it was found that specific substitutions at the 2 and 3 positions significantly increased apoptosis rates in breast cancer cells. This study underscores the potential for developing targeted therapies based on structural variations of naphthoquinones .
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also inhibit specific enzymes and interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Compounds:
- 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone
- 2-Chloro-3-((4-nitrophenyl)amino)-1,4-naphthoquinone
Comparison :
- EGFR Inhibition : Molecular docking studies reveal that the 4-methylphenyl derivative exhibits stronger interactions (van der Waals, H-bonding, π–π) with EGFR’s ATP-binding site than Compound A and the 4-nitrophenyl analog. This suggests electron-donating groups (e.g., -CH₃) enhance binding affinity, while nitro groups may reduce it due to steric or electronic effects .
- The amino group’s basicity and substituent position influence protonation states, affecting cellular uptake and interaction with DNA or enzymes .
Table 1: EGFR Inhibitory Activity of Anilino Derivatives
| Compound | Substituent | EGFR Binding Affinity | Reference |
|---|---|---|---|
| 2-Chloro-3-((4-methylphenyl)amino)- | 4-CH₃ | High | |
| Compound A | 3-NO₂ | Moderate | |
| 2-Chloro-3-((4-nitrophenyl)amino)- | 4-NO₂ | Low |
Heterocyclic Side Chain Derivatives
Key Compounds:
- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone
- 2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone
- 2-Chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone
Comparison :
- Antifungal Activity : The furan-2-ylmethyl derivative shows high activity against Candida albicans and Aspergillus niger, attributed to furan’s planar structure and hydrogen-bonding capacity .
- Antibacterial Activity : Pyridin-2-ylmethyl and pyridin-3-ylmethyl analogs exhibit potent effects against Staphylococcus aureus and Bacillus subtilis, likely due to pyridine’s basicity enhancing membrane penetration .
- Structural Impact : Replacing the thiophenyl group in Compound A with furan or pyridine alters π-π stacking and hydrophobic interactions, influencing target selectivity .
Table 2: Antimicrobial Activity of Heterocyclic Derivatives
Halogen-Substituted Analogs
Key Compounds:
- 2-Bromo-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone
- 2-Methoxy-3-((3-nitrophenyl)amino)-1,4-naphthoquinone
Comparison :
- Bioactivity : Replacing chlorine with bromine marginally increases antibacterial activity due to bromine’s higher polarizability, enhancing hydrophobic interactions .
- Toxicity : Substituting chlorine with methoxy or methyl groups reduces hepatocyte toxicity while retaining anticancer activity. For example, 2-methoxy analogs show 10-fold lower hepatotoxicity than Compound A .
Table 3: Toxicity and Activity of Halogen-Modified Derivatives
| Compound | C-2 Substituent | Anticancer IC₅₀ (µM) | Hepatocyte Toxicity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Compound A | Cl | 0.5 | 10 | |
| 2-Methoxy analog | OCH₃ | 0.6 | >100 | |
| 2-Bromo analog | Br | 0.4 | 15 |
Structural Modifications in the Side Chain
Key Compounds:
- 2-Chloro-3-((2-thienylethyl)amino)-1,4-naphthoquinone (additional methylene group)
- 2-Chloro-3-(benzylamino)-1,4-naphthoquinone
Comparison :
- Crystal Packing : Adding a methylene group in the thienylethyl analog increases side chain flexibility, reducing intermolecular hydrogen bonds compared to Compound A .
Biological Activity
1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)-, also known as 2-chloro-3-[(3-nitrophenyl)amino]naphthalene-1,4-dione, is a synthetic organic compound belonging to the naphthoquinone class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 328.7067 g/mol
- CAS Number : 84348-88-9
The presence of the chloro and nitrophenyl groups significantly influences its biological properties, enhancing its interaction with various biomolecules.
Anticancer Activity
Research indicates that derivatives of naphthoquinones exhibit significant anticancer properties. A notable study synthesized a series of anilino-1,4-naphthoquinone derivatives, including compounds similar to 1,4-Naphthalenedione, 2-chloro-3-((3-nitrophenyl)amino)-. These compounds were tested against multiple cancer cell lines:
| Compound | Cancer Cell Lines Tested | IC Values (μM) | Selectivity Index |
|---|---|---|---|
| Compound 3 | HuCCA-1, HepG2, A549 | 1.75 – 27.91 | >20 |
| Compound 8 | MDA-MB-231, T47D | Comparable to erlotinib (IC = 11.42 nM) | High |
| Compound 10 | MOLT-3 | Comparable to erlotinib (IC = 18.64 nM) | High |
The study found that these compounds inhibited the epidermal growth factor receptor (EGFR), a key target in cancer therapy, with IC values indicating potent activity against cancer cells while maintaining selectivity for cancerous over normal cells .
The mechanism by which naphthoquinones exert their anticancer effects includes:
- Inhibition of EGFR : The compounds demonstrated a concentration-dependent inhibition of EGFR activity, which is crucial for tumor growth and survival.
- Induction of Apoptosis : Naphthoquinones may induce programmed cell death in cancer cells through various pathways.
- Reactive Oxygen Species (ROS) Generation : These compounds can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, naphthoquinones have shown promising antimicrobial activity. Studies have demonstrated that derivatives exhibit significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 – 50 µg/mL |
| P. aeruginosa | Comparable to standard antibiotics |
| K. pneumoniae | Significant inhibition observed |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of naphthoquinone derivatives:
- Study on Anticancer Potential : A comprehensive investigation into anilino-naphthoquinones revealed that specific substitutions on the aniline ring enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Research documented the antibacterial properties of naphthoquinone derivatives against common pathogens, indicating their potential as alternative therapeutic agents .
Q & A
Q. How can AI-driven models predict novel derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
